7n-Methyl-8-hydroguanosine-5'-diphosphate 7n-Methyl-8-hydroguanosine-5'-diphosphate 7-methyl-7,8-dihydroguanosine-5'-diphosphate is a purine ribonucleoside 5'-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase. It is a conjugate acid of a 7-methyl-7,8-dihydroguanosine-5'-diphosphate(3-).
Brand Name: Vulcanchem
CAS No.: 104809-16-7
VCID: VC0024946
InChI: InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1
SMILES: CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Molecular Formula: C11H19N5O11P2
Molecular Weight: 459.24 g/mol

7n-Methyl-8-hydroguanosine-5'-diphosphate

CAS No.: 104809-16-7

Cat. No.: VC0024946

Molecular Formula: C11H19N5O11P2

Molecular Weight: 459.24 g/mol

* For research use only. Not for human or veterinary use.

7n-Methyl-8-hydroguanosine-5'-diphosphate - 104809-16-7

Specification

CAS No. 104809-16-7
Molecular Formula C11H19N5O11P2
Molecular Weight 459.24 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1
Standard InChI Key QQODJOAVWUWVHJ-KQYNXXCUSA-N
Isomeric SMILES CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
SMILES CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Canonical SMILES CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

7n-Methyl-8-hydroguanosine-5'-diphosphate is characterized by methylation at the nitrogen-7 position of guanosine and hydrogenation at position 8, along with a diphosphate group at the 5' position. This chemical structure can be represented by the molecular formula C11H19N5O11P2 . The compound features a purine nucleoside structure with specific modifications that distinguish it from other guanosine derivatives.

Physical and Chemical Properties

The molecular weight of 7n-Methyl-8-hydroguanosine-5'-diphosphate is approximately 458.24 g/mol . Its IUPAC name is [(2R,3S,4R,5R)-5-(2-azanyl-7-methyl-6-oxidanylidene-1H-purin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methyl phosphono hydrogen phosphate . The compound is structurally related to 7-Methylguanosine 5'-diphosphate, which is described as a guanosine 5'-phosphate that consists of guanosine 5'-diphosphate bearing a 7-methyl substituent .

Chemical Identifiers

The compound is associated with several identifiers that facilitate its cataloging and reference in scientific databases:

Identifier TypeValue
CAS Number104809-16-7
PubChem CID135460973
Molecular FormulaC11H19N5O11P2
Molecular Weight458.24 g/mol

Biological Role and Function

RNA Processing and Metabolism

7n-Methyl-8-hydroguanosine-5'-diphosphate plays a crucial role in RNA metabolism, particularly in processes related to mRNA decay pathways. The compound is involved in the cleavage of residual cap structures following the degradation of mRNAs by the 3'->5' exosome-mediated mRNA decay pathway. This function is essential for proper RNA turnover and regulation of gene expression.

Target Interactions

The compound interacts with several key molecular targets that mediate its biological functions:

  • m7GpppX diphosphatase - Involved in cap structure processing

  • Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase - Related to cap methylation

  • Eukaryotic translation initiation factor 4E - Important for translation initiation

These interactions collectively influence mRNA processing, stability, and translation efficiency, making the compound a significant player in post-transcriptional regulation.

Biochemical Mechanisms

mRNA Decay Pathway

7n-Methyl-8-hydroguanosine-5'-diphosphate participates in the mRNA decay pathway, specifically in the removal of the 5' cap structure of mRNA molecules. This process is critical for controlling mRNA levels in the cell and subsequently impacts protein synthesis. The compound's involvement in this pathway highlights its importance in maintaining proper cellular homeostasis through regulation of gene expression.

Cap Structure Processing

The compound facilitates the cleavage of the cap structure of mRNA molecules, a critical step in mRNA decay. This action results in the removal of the 5' cap structure, which is essential for proper mRNA turnover and regulation of gene expression. The specificity of this process ensures precise control over which mRNAs are targeted for degradation.

Research Applications

Study of RNA Metabolism

Researchers utilize 7n-Methyl-8-hydroguanosine-5'-diphosphate as a tool to investigate various aspects of RNA metabolism and processing. Its specific interactions with key proteins involved in mRNA decay make it valuable for understanding these complex cellular processes. The compound allows scientists to probe the mechanisms underlying RNA stability and degradation, which are fundamental to gene expression regulation.

Translation Regulation Studies

The compound's interaction with eukaryotic translation initiation factor 4E makes it useful for studies focused on translation regulation. By modulating this interaction, researchers can investigate how changes in translation initiation affect protein synthesis and cellular function. This application has implications for understanding diseases where translation regulation is disrupted.

Comparative Analysis

Relationship to Similar Compounds

7n-Methyl-8-hydroguanosine-5'-diphosphate belongs to a family of modified nucleotides that includes other cap structure analogs. The table below compares key properties of this compound with related molecules:

CompoundKey FeaturesBiological Role
7n-Methyl-8-hydroguanosine-5'-diphosphateMethylation at N7, hydrogenation at position 8, diphosphate groupmRNA decay pathway, cap structure processing
7-Methylguanosine-5'-diphosphateMethylation at position 7, diphosphate groupRelated to GDP, RNA metabolism
Guanosine-5'-diphosphateUnmodified guanosine base, diphosphate groupGTP-GDP cycle, signal transduction

Structural Distinctions

The specific modifications in 7n-Methyl-8-hydroguanosine-5'-diphosphate, particularly the methylation at N7 and hydrogenation at position 8, confer unique properties that differentiate it from similar compounds. These structural distinctions are crucial for its specific biological activities and interactions with target proteins.

Synthesis and Preparation

Chemical Synthesis

The synthesis of 7n-Methyl-8-hydroguanosine-5'-diphosphate typically involves multiple steps, including selective methylation of the guanosine base, followed by phosphorylation reactions to introduce the diphosphate group. These reactions require precise control of conditions to ensure specificity and yield of the desired product.

Purification Methods

Purification of 7n-Methyl-8-hydroguanosine-5'-diphosphate commonly employs chromatographic techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). These methods allow for the separation of the target compound from reaction byproducts and ensure high purity for research applications.

Recent Research Findings

Cap Structure Analysis

Recent research has developed methods for analyzing cap modifications in RNA, revealing the prevalence and importance of compounds like 7n-Methyl-8-hydroguanosine-5'-diphosphate in cellular processes. These studies provide insights into how cap structures influence RNA metabolism and gene expression regulation.

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